Benzenesulfinate
Overview
Description
Benzenesulfonyl is an organosulfur compound with the chemical formula C₆H₅SO₂. It is a derivative of benzene, where a sulfonyl group (SO₂) is attached to the benzene ring. This compound is known for its versatility in organic synthesis and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Phosphorus Pentachloride Method
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Phosphorus Oxychloride Method
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Chlorosulfonic Acid Method
Industrial Production Methods
Industrial production of benzenesulfonyl chloride typically involves the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride or chlorosulfonic acid. These methods are preferred due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions
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Reduction Reactions
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Oxidation Reactions
Common Reagents and Conditions
Amines: Used in the formation of sulfonamides.
Alcohols: Used in the formation of sulfonate esters.
Zinc Dust: Used in reduction reactions.
Sulfuric Acid: Used in both reduction and oxidation reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Benzenesulfinic Acid: Formed from reduction reactions.
Benzenesulfonic Acid: Formed from oxidation reactions.
Scientific Research Applications
Benzenesulfonyl compounds have a wide range of applications in scientific research:
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Chemistry
- Used as intermediates in organic synthesis.
- Employed in the preparation of various sulfonamide and sulfonate ester derivatives .
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Biology
- Used in the study of enzyme inhibition and protein modification.
- Benzenesulfonyl derivatives are used as inhibitors of human neutrophil elastase, which is involved in inflammatory responses .
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Medicine
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Industry
- Used in the production of detergents and surfactants.
- Employed in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of benzenesulfonyl compounds involves their interaction with specific molecular targets and pathways:
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Enzyme Inhibition
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Protein Modification
Comparison with Similar Compounds
Benzenesulfonyl compounds can be compared with other sulfonyl derivatives:
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Benzenesulfonic Acid
- Similar structure but lacks the chloride group.
- Used in the production of detergents and as a precursor for other sulfonyl compounds .
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Toluenesulfonyl Chloride
- Contains a methyl group attached to the benzene ring.
- Often preferred in organic synthesis due to its solid state at room temperature .
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Methanesulfonyl Chloride
- Contains a methyl group instead of a benzene ring.
- Used in similar applications but with different reactivity and properties .
Conclusion
Benzenesulfonyl compounds are versatile and valuable in various fields of science and industry Their unique chemical properties and reactivity make them essential tools in organic synthesis, enzyme inhibition studies, and the production of pharmaceuticals and detergents
Biological Activity
Benzenesulfinate, a compound derived from benzenesulfonic acid, has garnered attention in recent years for its diverse biological activities. This article reviews the biological effects of this compound, focusing on its anticancer properties, potential for causing dermal irritation, and its role in synthetic organic chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of various benzenesulfonate derivatives, including this compound. A notable research effort demonstrated that certain derivatives possess significant anticancer activity against various cancer cell lines. For instance, a study reported that specific 4-methylbenzenesulfonate derivatives exhibited IC50 values below 0.3 µM against K562 cells, indicating potent cytotoxicity compared to standard chemotherapeutics such as imatinib and CP-31398 .
Table 1: Anticancer Activity of this compound Derivatives
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
BS1 | 0.172 | High |
BS2 | 0.246 | Moderate |
BS3 | 0.173 | High |
BS4 | 0.173 | High |
BS5 | 10.19 | Low |
The selectivity index (SI) indicates the ratio of toxic dose to therapeutic dose, with higher values suggesting safer profiles for normal cells. The study also revealed that this compound derivatives caused cell cycle arrest in the G2/M phase, further underscoring their potential as anticancer agents .
Dermal Irritation Potential
In addition to its therapeutic potentials, the safety profile of this compound has been evaluated through dermal irritation studies . Research involving acute dermal irritation assessments on rabbits indicated that this compound and related sulfonates produced only slight irritation at high concentrations (5000 mg/L), with reactions being reversible within 72 hours . This finding is crucial for assessing the safety of compounds containing this compound when used in consumer products or pharmaceuticals.
Table 2: Dermal Irritation Assessment Results
Concentration (mg/L) | Reaction Severity | Reversibility |
---|---|---|
5000 | Slight Irritation | Yes (within 72 hrs) |
2000 | No Irritation | N/A |
1000 | No Irritation | N/A |
Synthetic Applications
This compound also serves as an important building block in synthetic organic chemistry. It has been utilized in the synthesis of various biologically active compounds, including amino alcohols and sulfonamides that exhibit antioxidant and anti-inflammatory activities . The versatility of this compound in organic reactions is attributed to its ability to act as a nucleophile and participate in radical polymerizations .
Case Study: Synthesis of Antioxidant Compounds
A recent study synthesized a series of benzenesulfonamide derivatives that were evaluated for their antioxidant activity. The compounds showed significant inhibition of oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .
Table 3: Biological Activities of Benzenesulfonamide Derivatives
Compound | Antioxidant Activity (%) at 3h | Antimicrobial Activity (MIC mg/mL) |
---|---|---|
Compound A | 94.69 | 6.72 (E. coli) |
Compound B | 89.66 | 6.63 (S. aureus) |
Compound C | 87.83 | - |
Properties
IUPAC Name |
benzenesulfinate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHKKBHWRAXMCH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5O2S- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862453 | |
Record name | Benzenesulfinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50862453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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